N-(3-phenoxypropyl)piperidin-4-amine
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Overview
Description
N-(3-phenoxypropyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant building block in medicinal chemistry due to its presence in various pharmaceuticals and natural products . This compound is characterized by the presence of a phenoxypropyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenoxypropyl)piperidin-4-amine typically involves the reaction of piperidine with 3-phenoxypropylamine under controlled conditions. One common method is reductive amination, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent to form the desired amine . Another approach involves the use of diols and primary amines under microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. The use of catalysts such as rhodium or palladium can enhance the reaction efficiency and yield . Additionally, the one-pot synthesis method, which involves chlorination of amino alcohols, can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-phenoxypropyl)piperidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-phenoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
Uniqueness
N-(3-phenoxypropyl)piperidin-4-amine is unique due to its specific phenoxypropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in medicinal chemistry and its applicability in various scientific research fields .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(3-phenoxypropyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)17-12-4-9-16-13-7-10-15-11-8-13/h1-3,5-6,13,15-16H,4,7-12H2 |
InChI Key |
ZGOIZLUTAPWGER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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